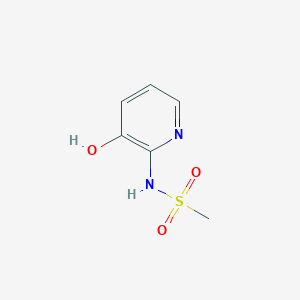

N-(3-hydroxypyridin-2-yl)methanesulfonamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic sulfonamide derivatives. The complete IUPAC name this compound accurately describes the substitution pattern wherein a methanesulfonamide group is attached to the nitrogen atom at position 2 of a 3-hydroxypyridine ring system. This nomenclature reflects the compound's fundamental structure consisting of a pyridine ring bearing a hydroxyl group at position 3 and a methanesulfonamide substituent at position 2.

The compound possesses multiple systematic identifiers that facilitate its recognition across various chemical databases and literature sources. The Chemical Abstracts Service registry number 1082766-43-5 serves as the primary identifier, though alternative CAS numbers including 89533-01-7 have been documented in certain sources. The compound is also registered under the DSSTox Substance identifier DTXSID10649262, providing a standardized reference for toxicological databases. Additional systematic names include methanesulfonamide, N-(3-hydroxy-2-pyridinyl)-, which represents the functional group-based nomenclature approach emphasizing the sulfonamide functionality.

The standardized molecular identifiers include the InChI key HVICPRDZEQGIAD-UHFFFAOYSA-N and the canonical SMILES notation CS(=O)(=O)NC1=C(C=CC=N1)O, both of which provide unambiguous structural representations for computational and database applications. These identifiers ensure precise compound identification across different chemical information systems and facilitate accurate literature searches and data correlation studies.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the formula C₆H₈N₂O₃S, indicating a relatively compact structure with specific elemental ratios that influence its chemical properties. The molecular weight of 188.21 g/mol places this compound within the range of small organic molecules suitable for various pharmaceutical and chemical applications. The elemental composition consists of six carbon atoms forming the pyridine ring and methyl group, eight hydrogen atoms distributed across the aromatic and aliphatic portions, two nitrogen atoms including the pyridine nitrogen and sulfonamide nitrogen, three oxygen atoms from the hydroxyl and sulfonyl groups, and one sulfur atom in the methanesulfonamide functionality.

The molecular weight distribution reveals the significant contribution of the sulfur-containing methanesulfonamide group, which accounts for approximately 79 g/mol or 42% of the total molecular weight. This substantial proportion underscores the importance of the sulfonamide functionality in determining the compound's overall physicochemical properties. The presence of multiple heteroatoms including nitrogen, oxygen, and sulfur creates opportunities for diverse intermolecular interactions including hydrogen bonding, dipole-dipole interactions, and potential coordination chemistry applications.

The elemental analysis demonstrates a balanced composition between aromatic and functional group components, with the pyridine ring system contributing approximately 78 g/mol and the hydroxyl and methanesulfonamide substituents contributing the remaining mass. This structural organization suggests potential for both aromatic interactions and functional group-specific reactivity patterns that could be exploited in various chemical applications.

Tautomeric Forms and Resonance Structures

The tautomeric behavior of this compound is fundamentally influenced by the 3-hydroxypyridine moiety, which exhibits complex equilibrium dynamics between multiple tautomeric forms. The 3-hydroxypyridine system can exist in three distinct tautomeric states: the enol form (3-hydroxypyridine), the zwitterionic form (pyridin-1-ium-3-olate), and theoretically the oxo form (3-pyridone), though the latter is significantly less favored compared to 2-pyridone and 4-pyridone analogs. Unlike 2-pyridone and 4-pyridone which predominantly adopt the oxo form, 3-hydroxypyridine maintains an equilibrium between the zwitterionic and enol forms, with the canonical enol form being more prevalent.

The tautomeric equilibrium in the 3-hydroxypyridine portion of this compound is sensitive to environmental factors including solvent polarity, hydrogen bonding interactions, and molecular encapsulation effects. Studies of the parent 3-hydroxypyridine/3-pyridone system demonstrate that the zwitterionic form exhibits characteristic absorption peaks in aqueous solutions, which decrease in intensity upon exposure to hydrophobic environments such as cyclodextrin cavities. This behavior suggests that the tautomeric state of the hydroxypyridine moiety in the sulfonamide derivative would similarly respond to local environmental conditions.

The presence of the methanesulfonamide substituent at position 2 of the pyridine ring introduces additional electronic effects that may stabilize particular tautomeric forms through intramolecular hydrogen bonding or electronic delocalization mechanisms. The sulfonamide nitrogen atom can potentially participate in hydrogen bonding interactions with the hydroxyl group, creating a six-membered intramolecular hydrogen bond that could influence the preferred tautomeric state. Theoretical calculations suggest that such intramolecular interactions can significantly affect the relative stabilities of different tautomeric forms in hydroxypyridine derivatives.

The resonance structures of this compound encompass contributions from both the pyridine ring system and the sulfonamide functionality. The pyridine nitrogen contributes to aromatic resonance stabilization, while the sulfonamide group exhibits resonance between the sulfur-nitrogen bond and the sulfur-oxygen bonds. The combination of these resonance systems creates a complex electronic structure that influences the compound's reactivity patterns and intermolecular interaction capabilities.

Crystallographic Data and Conformational Analysis

Limited crystallographic data is available specifically for this compound in the current literature, though structural insights can be derived from related compounds and computational modeling approaches. The compound's three-dimensional structure is characterized by the relative orientation of the methanesulfonamide group with respect to the hydroxypyridine ring system, which determines the overall molecular conformation and influences intermolecular packing arrangements in the solid state.

The conformational preferences of this compound are governed by several factors including steric interactions between the sulfonamide group and the pyridine ring, potential intramolecular hydrogen bonding between the hydroxyl group and sulfonamide nitrogen, and electronic effects arising from the conjugated system. The rotation around the sulfur-nitrogen bond connecting the methanesulfonamide group to the pyridine ring represents the primary conformational degree of freedom, with energy barriers determined by the balance between steric repulsion and electronic stabilization effects.

Computational conformational analysis suggests that the preferred conformations likely involve orientations that minimize steric clashes while maximizing favorable electrostatic interactions. The hydroxyl group at position 3 of the pyridine ring may participate in intramolecular hydrogen bonding with the sulfonamide oxygen atoms, creating conformations with enhanced stability through five- or six-membered hydrogen-bonded rings. Such interactions would significantly influence the compound's preferred solid-state packing arrangements and solution-phase behavior.

The absence of extensive crystallographic data for this specific compound highlights the need for future structural studies to provide definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state. Comparative analysis with structurally related compounds suggests that the sulfur-nitrogen bond length would be approximately 1.63-1.65 Å, typical for sulfonamide linkages, while the pyridine ring would maintain standard aromatic bond lengths and angles.

Comparative Structural Analysis with Pyridine Sulfonamide Derivatives

Comparative structural analysis of this compound with related pyridine sulfonamide derivatives reveals distinctive features arising from the hydroxyl substituent and its specific positioning on the pyridine ring. The most direct structural analog, N-(pyridin-3-yl)methanesulfonamide, lacks the hydroxyl group and has the sulfonamide attachment at position 3 rather than position 2, providing insight into the effects of both substitution pattern and hydroxyl presence.

N-(pyridin-3-yl)methanesulfonamide possesses the molecular formula C₆H₈N₂O₂S with a molecular weight of 172.21 g/mol, making it 16 mass units lighter than the hydroxylated derivative due to the absence of the hydroxyl oxygen. This molecular weight difference reflects the additional hydrogen bonding capacity and polarity introduced by the hydroxyl group in this compound. The structural differences extend beyond simple mass considerations to encompass fundamental changes in electronic distribution, intermolecular interaction patterns, and tautomeric behavior.

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Key Differences |

|---|---|---|---|---|

| This compound | C₆H₈N₂O₃S | 188.21 g/mol | 2-sulfonamide, 3-hydroxyl | Hydroxyl group, tautomerism |

| N-(pyridin-3-yl)methanesulfonamide | C₆H₈N₂O₂S | 172.21 g/mol | 3-sulfonamide | No hydroxyl, no tautomerism |

The presence of the hydroxyl group in this compound introduces tautomeric complexity that is entirely absent in N-(pyridin-3-yl)methanesulfonamide. While the non-hydroxylated analog maintains a single, stable structure, the hydroxylated compound exhibits dynamic equilibrium between enol and zwitterionic forms, fundamentally altering its chemical behavior and biological activity potential. This tautomeric behavior represents a critical structural distinction that influences solubility, reactivity, and intermolecular recognition processes.

The positional difference in sulfonamide attachment also creates distinct electronic environments and steric arrangements. In this compound, the sulfonamide group at position 2 is adjacent to the hydroxyl-bearing carbon, enabling potential intramolecular hydrogen bonding interactions that are geometrically impossible in the 3-substituted analog. These interactions may stabilize specific conformations and influence the compound's overall three-dimensional structure.

Properties

IUPAC Name |

N-(3-hydroxypyridin-2-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-12(10,11)8-6-5(9)3-2-4-7-6/h2-4,9H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVICPRDZEQGIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649262 | |

| Record name | N-(3-Hydroxypyridin-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-43-5 | |

| Record name | Methanesulfonamide, N-(3-hydroxy-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082766-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Hydroxypyridin-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction:

$$

\text{3-hydroxypyridin-2-yl amine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound}

$$

Detailed Preparation Method

Starting Materials and Reagents

- 3-hydroxypyridin-2-yl amine : The amine substrate bearing the hydroxypyridine ring.

- Methanesulfonyl chloride : The sulfonyl chloride reagent providing the methanesulfonamide group.

- Base : Typically triethylamine or another organic base to neutralize HCl.

- Solvent : Dichloromethane (CH2Cl2) or other aprotic solvents are commonly used.

Reaction Conditions

- The reaction is generally carried out at low temperature (0°C) initially to control the exothermic nature of sulfonylation.

- Stirring at ambient temperature for several hours (commonly 2–4 hours) ensures complete conversion.

- The reaction mixture is then worked up by extraction and purification, often by recrystallization or column chromatography.

Example Procedure

- To a stirred solution of 3-hydroxypyridin-2-yl amine in dichloromethane, triethylamine is added at 0°C.

- Methanesulfonyl chloride is added dropwise to the mixture.

- The reaction is allowed to warm to room temperature and stirred for 3 hours.

- The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

- The crude product is purified by recrystallization or silica gel chromatography to yield the pure sulfonamide.

Research Findings and Optimization

Yield and Purity

- Yields reported for similar sulfonamide syntheses range from 50% to 90%, depending on reaction scale and purification methods.

- Purity is confirmed by spectroscopic methods such as IR, ^1H NMR, and mass spectrometry.

Spectroscopic Characterization

| Parameter | Typical Data for this compound |

|---|---|

| IR (KBr, cm⁻¹) | 3300–3400 (N-H stretch), 1150–1350 (S=O stretch) |

| ^1H NMR (DMSO-d6) | δ 7.0–9.0 ppm (aromatic H), δ 3.0 ppm (CH3 of methanesulfonamide) |

| Mass Spectrometry | Molecular ion peak consistent with C6H8N2O3S (m/z ~ 180) |

Reaction Scope and Adaptability

- The sulfonylation step is highly adaptable to various amine heterocycles, including substituted hydroxypyridines.

- Using an excess of amine relative to sulfonyl chloride reduces side reactions such as disulfonamide formation.

- Microwave-assisted synthesis has been reported to accelerate the reaction and improve yields.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (CH2Cl2) | Aprotic solvent preferred |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction Time | 2–4 hours | Sufficient for complete conversion |

| Purification Method | Recrystallization or silica gel chromatography | Ensures high purity |

| Yield Range | 50–90% | Dependent on scale and conditions |

Additional Synthetic Routes and Modifications

- Some studies have employed catalytic hydrogenation to remove protecting groups on pyridinyl intermediates before sulfonylation.

- Oxidation and thionation steps have been used in related hydroxypyridine sulfonamide derivatives to modify the pyridine nitrogen or sulfur atoms, enhancing biological activity.

- The use of microwave reactors has been demonstrated to facilitate rapid sulfonamide formation with reduced side products.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, sulfonamides, and other derivatives that retain the core structure of this compound .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 3-hydroxypyridine, including N-(3-hydroxypyridin-2-yl)methanesulfonamide. Research indicates that compounds with similar structures exhibit significant activity against various microorganisms. For instance, a study synthesized several derivatives and evaluated their efficacy against Staphylococcus aureus and Escherichia coli, with some showing minimum inhibitory concentration (MIC) values lower than traditional antibiotics like ampicillin .

Table 1: Antimicrobial Efficacy of 3-Hydroxypyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| 6c | S. aureus | 32 | Ampicillin |

| 6c | E. coli | 32 | Ampicillin |

| Other Derivatives | Various | 128-512 | - |

Cancer Research

The compound's structure suggests potential as a histone deacetylase inhibitor (HDACi), which is critical in cancer treatment. A related compound, 3-hydroxypyridin-2-thione, has been identified as a novel zinc-binding group compatible with HDAC inhibition, specifically targeting HDAC6 and HDAC8 without affecting HDAC1 . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Table 2: HDAC Inhibition Potency of Related Compounds

| Compound | Target HDAC | IC50 (nM) |

|---|---|---|

| 3-Hydroxypyridin-2-thione | HDAC6 | 681 |

| HDAC8 | 3675 | |

| HDAC1 | No inhibition |

Synthesis and Evaluation

A comprehensive study synthesized this compound derivatives and evaluated their biological activities. The synthesis involved standard organic reactions, yielding compounds that were subsequently tested for antimicrobial and anticancer activities. The results indicated that modifications to the hydroxypyridine core could enhance biological activity, paving the way for the design of more effective agents .

Clinical Implications

The potential use of this compound in clinical settings is supported by its ability to inhibit specific protein kinases involved in cancer progression. The inhibition of anaplastic lymphoma kinase (ALK) by related compounds has been documented, suggesting that further exploration of this compound could lead to new treatments for various cancers, including melanoma and lung cancer .

Table 3: Potential Clinical Applications of this compound

| Application Area | Specific Use Case | Current Research Status |

|---|---|---|

| Antimicrobial | Treatment for resistant infections | Under investigation |

| Cancer Treatment | ALK inhibition for lung cancer | Preclinical studies ongoing |

Mechanism of Action

The mechanism of action of N-(3-hydroxypyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonamide groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

- N-(2-hydroxypyridin-2-yl)methanesulfonamide

- N-(4-hydroxypyridin-2-yl)methanesulfonamide

- N-(3-nitropyridin-2-yl)methanesulfonamide

- N-(3-chloropyridin-2-yl)methanesulfonamide

Uniqueness

N-(3-hydroxypyridin-2-yl)methanesulfonamide is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which influences its reactivity and binding properties. This unique structure makes it particularly useful in applications where specific interactions with biological targets are required .

Biological Activity

N-(3-hydroxypyridin-2-yl)methanesulfonamide is a compound that has gained attention in biological research due to its potential applications in enzyme inhibition and as a probe for understanding various biological pathways. This article delves into the biological activity of this compound, summarizing findings from diverse studies and presenting data in a structured format.

- Chemical Formula : C₆H₈N₂O₃S

- Molecular Weight : 188.21 g/mol

- CAS Number : 1082766-43-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl and sulfonamide groups play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Biological Applications

- Enzyme Inhibition : This compound has been utilized in studies focusing on enzyme inhibition, particularly metalloenzymes. It has shown promise as a selective inhibitor, with structure-activity relationship (SAR) studies highlighting its potential for development into therapeutic agents.

- Pharmacological Studies : The compound has been investigated for its anti-inflammatory properties and potential use in treating various diseases. Its low cytotoxicity and potent inhibitory effects make it an attractive candidate for further drug development.

Case Studies and Experimental Data

Several studies have reported on the biological activity of this compound, detailing its effects in various biological systems:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-hydroxypyridin-2-yl)methanesulfonamide?

- Methodological Answer : Synthesis typically involves coupling a sulfonyl chloride derivative with a functionalized pyridine precursor. For example, heteroarylsulfonyl chlorides can react with amine-containing pyridines under reflux conditions in methylene chloride or toluene, using bases like triethylamine or diisopropylethylamine to drive the reaction . Optimization of reaction time and temperature is critical to avoid side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments, such as the hydroxypyridinyl and methanesulfonamide moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX software ) provides absolute structural confirmation if single crystals are obtained.

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Accelerated stability studies under thermal (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines) are recommended. High-performance liquid chromatography (HPLC) monitors degradation products, while differential scanning calorimetry (DSC) assesses thermal transitions. For hygroscopic compounds, dynamic vapor sorption (DVS) quantifies moisture uptake .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in experimental data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometries, vibrational frequencies (FT-IR/Raman), and NMR chemical shifts, enabling cross-validation with experimental data. For instance, discrepancies in UV/Vis absorption peaks can be addressed by simulating electronic transitions via time-dependent DFT (TD-DFT), as demonstrated for structurally analogous methanesulfonamides . Software like Gaussian or ORCA is used with solvent models (e.g., PCM for water).

Q. What strategies address regioselectivity challenges during functionalization of the hydroxypyridinyl ring?

- Methodological Answer : Regioselective alkylation or arylation can be achieved using directing groups (e.g., hydroxyl or sulfonamide) to guide metal-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling of transition states (via DFT) identifies favorable reaction pathways. For example, steric and electronic effects of the methanesulfonamide group may direct electrophilic substitution to the pyridine’s 5-position .

Q. How do intermolecular interactions influence crystallographic refinement for this compound?

- Methodological Answer : SHELXL refines hydrogen-bonding networks and π-π stacking using high-resolution X-ray data. Disordered solvent molecules or torsional flexibility in the hydroxypyridinyl group require constraints (e.g., DFIX, ISOR). Twinning or pseudo-symmetry, common in sulfonamides, is resolved with the TWIN/BASF commands. Validation tools like PLATON ensure structural integrity.

Q. What in silico approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate logP, solubility, and permeability. Molecular docking (AutoDock Vina, Glide) screens for target binding (e.g., cyclooxygenase-2 inhibition, as seen in related sulfonamides ). ADMET predictors (e.g., SwissADME) assess metabolic stability and toxicity risks, prioritizing analogs for synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.